

A Technical Guide to the Spectroscopic Identification of 3-Hydroxysarpagine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies essential for the identification and characterization of **3-hydroxysarpagine**, a sarpagine-type indole alkaloid. The information presented herein is compiled from published scientific literature, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

3-Hydroxysarpagine is a naturally occurring indole alkaloid isolated from plants of the Rauvolfia genus, notably Rauvolfia serpentina. Sarpagine alkaloids are a significant class of natural products known for their complex structures and diverse biological activities. Accurate structural elucidation is the foundation of any scientific investigation into their therapeutic potential. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data that serve as a fingerprint for the unequivocal identification of **3-hydroxysarpagine**.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical first step in the identification of natural products, providing an accurate molecular formula.

Table 1: Mass Spectrometry Data for 3-Hydroxysarpagine



Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Note
ESI-MS	325 [M+H]+	C20H22N2O3	The protonated molecule provides the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts for **3-hydroxysarpagine**, which are crucial for its structural confirmation.

Table 2: ¹H NMR Spectroscopic Data for **3-Hydroxysarpagine** (500 MHz, Pyridine-d₅)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1	8.52	br s	
5α	2.59	m	_
5β	3.32	m	
6α	2.05	m	_
6β	2.30	m	_
9	7.66	d	7.5
10	7.21	t	7.5
11	7.29	t	7.5
12	7.50	d	7.5
14α	2.12	m	
14β	2.37	m	_
15	2.78	m	_
16	4.80	d	10.0
17-Ha	4.31	d	11.5
17-Hb	4.45	d	11.5
18	1.70	s	
19	5.58	q	7.0
21α	4.28	d	12.5
21β	4.54	d	12.5

Table 3: ¹³C NMR Spectroscopic Data for **3-Hydroxysarpagine** (125 MHz, Pyridine-d₅)



Position	Chemical Shift (δ, ppm)
2	136.1
3	93.3
5	53.6
6	23.3
7	109.1
8	128.4
9	118.8
10	120.1
11	122.1
12	111.8
13	137.5
14	32.5
15	37.1
16	61.8
17	65.8
18	12.7
19	123.6
20	132.8
21	60.1

Experimental Protocols

The following protocols are based on established methodologies for the isolation and spectroscopic analysis of sarpagine-type alkaloids from Rauvolfia serpentina.



Isolation of 3-Hydroxysarpagine

- Extraction: The dried and powdered roots of Rauvolfia serpentina are extracted with methanol (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude methanol extract.
- Acid-Base Partitioning: The crude extract is suspended in a 2% tartaric acid solution and washed with ethyl acetate (EtOAc) to remove neutral and weakly acidic compounds. The acidic aqueous layer is then basified with sodium carbonate (Na₂CO₃) to a pH of approximately 10 and extracted with a mixture of chloroform (CHCl₃) and methanol (9:1).
- Chromatographic Separation: The resulting basic extract is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).
- Purification: Fractions containing 3-hydroxysarpagine are combined and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

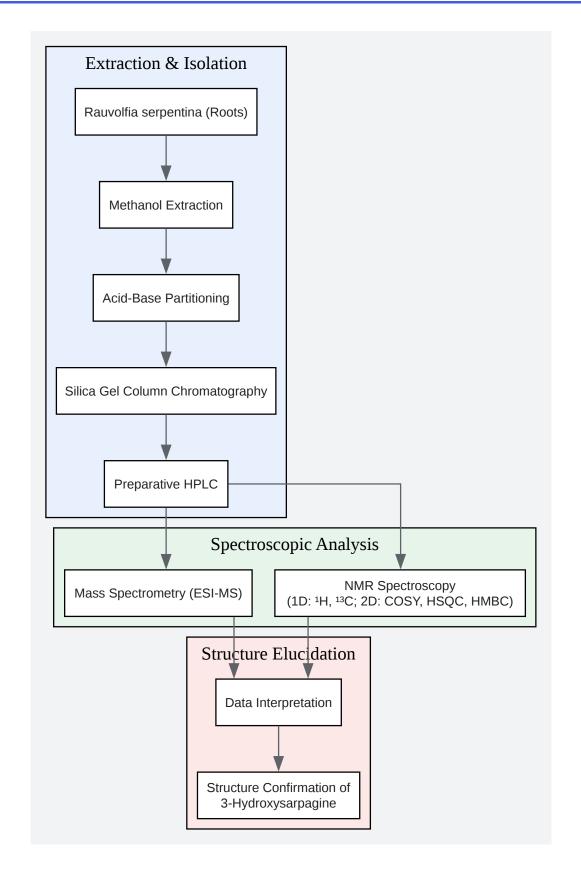
- Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is performed on a mass spectrometer to determine the molecular weight and obtain the molecular formula.
- NMR Spectroscopy:
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a 500 MHz spectrometer.
 - The purified sample of 3-hydroxysarpagine is dissolved in deuterated pyridine (Pyridined₅).
 - \circ Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals.
 - Coupling constants (J) are reported in Hertz (Hz).



Visualization of Methodologies

The following diagrams illustrate the logical workflow for the identification of **3-hydroxysarpagine** and the key 2D NMR correlations used for its structure elucidation.

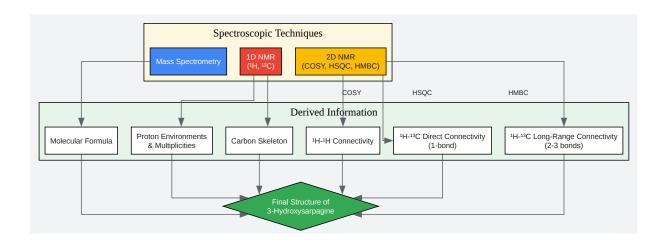




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Caption: Experimental workflow for the isolation and identification of **3-hydroxysarpagine**.





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Caption: Logical relationships in the spectroscopic identification of **3-hydroxysarpagine**.

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